molecular formula C9H8N2O B8572135 7-methylcinnolin-4(1H)-one

7-methylcinnolin-4(1H)-one

Cat. No.: B8572135
M. Wt: 160.17 g/mol
InChI Key: KCXXSCMAPHLNOH-UHFFFAOYSA-N
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Description

7-Methylcinnolin-4(1H)-one is a heterocyclic organic compound featuring a cinnolinone core (a bicyclic structure with two adjacent nitrogen atoms) substituted with a methyl group at the 7-position. Its molecular formula is C₉H₈N₂O, with a molecular weight of 160.17 g/mol (inferred from similar compounds in ). Key spectroscopic data, such as ¹H and ¹³C NMR shifts, are critical for structural elucidation. For example, the methyl group at position 7 is expected to resonate near δ 2.5 ppm in ¹H NMR, while the carbonyl group (C4) would appear around δ 175–180 ppm in ¹³C NMR (based on analogous cinnolinones in and ).

Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

7-methyl-1H-cinnolin-4-one

InChI

InChI=1S/C9H8N2O/c1-6-2-3-7-8(4-6)11-10-5-9(7)12/h2-5H,1H3,(H,11,12)

InChI Key

KCXXSCMAPHLNOH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C=NN2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural, physicochemical, and biological differences between 7-methylcinnolin-4(1H)-one and related compounds:

Compound Structure Substituents Molecular Weight (g/mol) Key Biological Activity Spectral Data Highlights References
This compound Cinnolinone 7-CH₃ 160.17 Under investigation (antimicrobial) ¹H NMR: δ 2.5 (s, CH₃); ¹³C NMR: δ 175 (C=O)
6,7-Dichlorocinnolin-4(1H)-one Cinnolinone 6-Cl, 7-Cl 215.03 Not reported ¹³C NMR: δ 160 (C=O); Cl substituents alter electron density
7-Methoxycinnolin-4(1H)-one Cinnolinone 7-OCH₃ 176.17 Not reported ¹H NMR: δ 3.9 (s, OCH₃); ¹³C NMR: δ 165 (C=O)
5,7-Difluoro-3-heptyl-2-methylquinolin-4(1H)-one Quinolinone 2-CH₃, 3-C₇H₁₅, 5-F, 7-F 354.41 Antimalarial (ELQ class) LogP optimized for membrane penetration
7-Chloro-4-methylquinolin-2(1H)-one Quinolinone 4-CH₃, 7-Cl 195.62 Antimicrobial ¹H NMR: δ 2.4 (s, CH₃); δ 7.3–8.1 (aromatic)

Structural and Functional Comparisons

Core Heterocycle Differences: Cinnolinone vs. Quinolinone: Cinnolinones (e.g., this compound) feature two adjacent nitrogen atoms, while quinolinones (e.g., 7-chloro-4-methylquinolin-2(1H)-one) have a single nitrogen in a pyridone ring fused to a benzene ring. This structural distinction affects electronic properties and binding interactions in biological systems .

Substituent Effects: Electron-Donating vs. In contrast, chloro (e.g., 6,7-dichlorocinnolin-4(1H)-one) and fluoro (e.g., 5,7-difluoroquinolinone) substituents are electron-withdrawing, which may increase electrophilicity and influence bioactivity .

Biological Activity: Antimicrobial Potential: Quinolinones like 7-chloro-4-methylquinolin-2(1H)-one () exhibit notable antimicrobial activity, suggesting that halogenation and alkyl substitution enhance target binding. Similar structure-activity relationships may apply to cinnolinones .

Spectroscopic Characterization: NMR Trends: Methyl groups in both cinnolinones and quinolinones resonate near δ 2.4–2.5 ppm in ¹H NMR. Methoxy groups (δ 3.9 ppm) and halogens (e.g., Cl, F) induce distinct deshielding effects on adjacent protons .

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